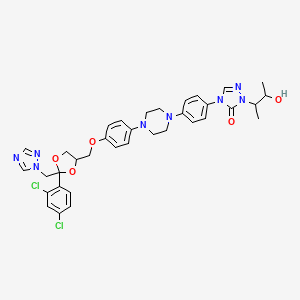
Hydroxyitraconazole
Vue d'ensemble
Description
Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .
Synthesis Analysis
Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .Molecular Structure Analysis
The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .Chemical Reactions Analysis
Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .Applications De Recherche Scientifique
Antifungal Pharmacokinetics
Hydroxy Itraconazole is studied for its pharmacokinetic properties, particularly in relation to its parent compound, itraconazole. Research focuses on understanding the variability of hydroxy-itraconazole bloodstream concentrations and its impact on antifungal efficacy .
Inhibitory Effects on P-glycoprotein
Studies have explored the inhibitory effects of Hydroxy Itraconazole on intestinal P-glycoprotein, which is significant for drug-drug interaction assessments and optimizing antifungal therapy .
Nanocrystal Formulation for Enhanced Delivery
Hydroxy Itraconazole has been used in nanocrystal formulations to improve intravenous delivery, particularly in hematopoietic cell transplant recipients for prophylaxis against invasive fungal diseases .
Metabolism and Drug Interactions
Research into Hydroxy Itraconazole also includes its metabolism by cytochrome P450 3A4 and the implications for drug interactions, especially with other medications metabolized by the same enzyme system .
Renal Function Assessment
Plasma concentrations of Hydroxy Itraconazole are being assessed for potential associations with serum markers of renal function in patients with hematopoietic or immune-related disorders .
Mécanisme D'action
Target of Action
Hydroxy Itraconazole, the major metabolite of Itraconazole, primarily targets cytochrome P450-dependent enzymes . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Hydroxy Itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to inhibition of cell growth and promoting cell death .
Biochemical Pathways
The inhibition of ergosterol synthesis by Hydroxy Itraconazole affects the cell membrane integrity of fungi . This disruption in the cell membrane leads to leakage of cellular contents, thereby inhibiting the growth of the fungi .
Pharmacokinetics
Hydroxy Itraconazole is formed in the liver by Ω-1-oxidation of Itraconazole’s 1-methylpropyl substituent . It has been shown to inhibit ATP-binding cassette transporters P-Glycoprotein, BCRP, and BSEP . The pharmacokinetics of Hydroxy Itraconazole are influenced by factors such as gender . It has been found that the plasma concentrations of Hydroxy Itraconazole in men were prominently higher than those in women .
Result of Action
The action of Hydroxy Itraconazole results in the inhibition of fungal cell growth and the promotion of cell death . This is achieved through the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents .
Action Environment
The action, efficacy, and stability of Hydroxy Itraconazole can be influenced by various environmental factors. For instance, the bioavailability of Hydroxy Itraconazole can be affected by factors such as the pH level of the environment . Additionally, the metabolism of Hydroxy Itraconazole in the liver can be influenced by the presence of other drugs that may induce or inhibit the activity of cytochrome P450 enzymes .
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyitraconazole | |
CAS RN |
112559-91-8 | |
| Record name | Hydroxyitraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)










![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)